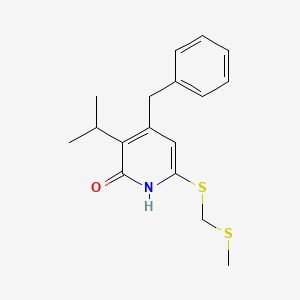
4-benzyl-6-(methylsulfanylmethylsulfanyl)-3-propan-2-yl-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-6-(methylsulfanylmethylsulfanyl)-3-propan-2-yl-1H-pyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Métodos De Preparación
The synthesis of 4-benzyl-6-(methylsulfanylmethylsulfanyl)-3-propan-2-yl-1H-pyridin-2-one involves several steps. One common method includes the reaction of 4-hydroxy-1-methyl-1H-quinolin-2-one with diphenyl disulfide in the presence of potassium carbonate in dimethylformamide (DMF). This reaction produces sulfanyl-1H-quinolin-2-one, which is then treated with phosphorus oxychloride followed by sodium azide to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
4-benzyl-6-(methylsulfanylmethylsulfanyl)-3-propan-2-yl-1H-pyridin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, such as antimicrobial and anticancer properties. In medicine, it may be explored for its potential therapeutic effects. In industry, it can be used in the development of new materials and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of 4-benzyl-6-(methylsulfanylmethylsulfanyl)-3-propan-2-yl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparación Con Compuestos Similares
4-benzyl-6-(methylsulfanylmethylsulfanyl)-3-propan-2-yl-1H-pyridin-2-one can be compared with other similar compounds, such as 4-hydroxy-2-quinolones and 4-benzyl-6-hydroxy-2-mercaptopyrimidine. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of benzyl, methylsulfanyl, and pyridinone moieties, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
240417-31-6 |
|---|---|
Fórmula molecular |
C17H21NOS2 |
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
4-benzyl-6-(methylsulfanylmethylsulfanyl)-3-propan-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C17H21NOS2/c1-12(2)16-14(9-13-7-5-4-6-8-13)10-15(18-17(16)19)21-11-20-3/h4-8,10,12H,9,11H2,1-3H3,(H,18,19) |
Clave InChI |
CCFCAWLPLYLQBS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(NC1=O)SCSC)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


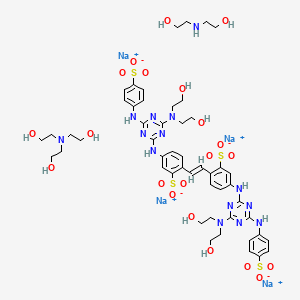
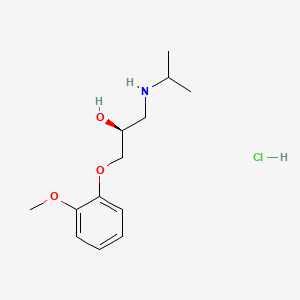
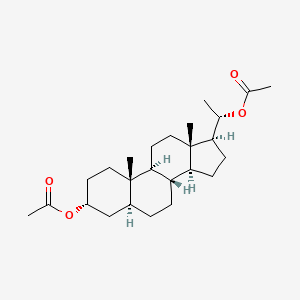
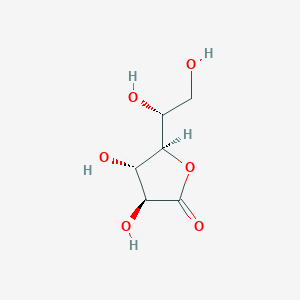

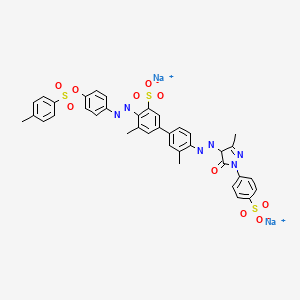
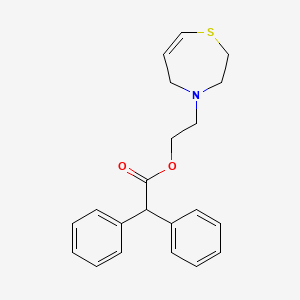
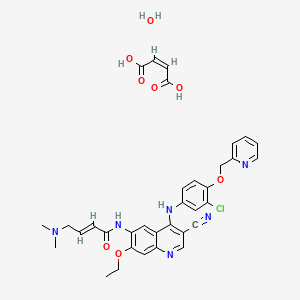
![[(4,6-Diamino-1,3,5-triazin-2-YL)(methoxymethyl)amino]methyl octadecanoate](/img/structure/B12766127.png)
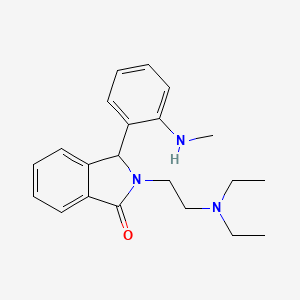
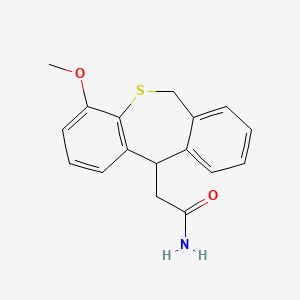

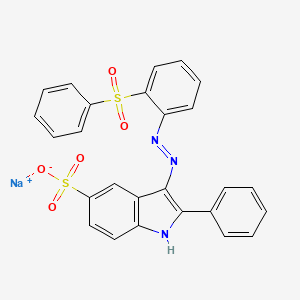
![(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3S)-2-hydroxy-3-[(2S)-2-methanesulfonamido-3-(naphthalene-2-sulfinyl)propanamido]-4-phenylbutyl]-decahydroisoquinoline-3-carboxamide](/img/structure/B12766165.png)
